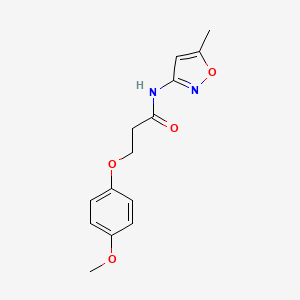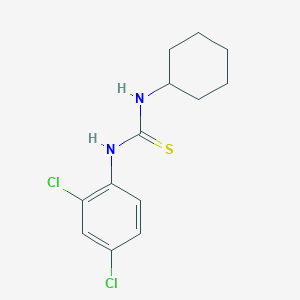
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea, also known as CCDTU, is a chemical compound that has been widely studied in scientific research for its various biochemical and physiological effects. CCDTU is a thiourea derivative that is commonly used as a tool compound in various laboratory experiments to study the mechanisms of action of various biological processes.
作用機序
The mechanism of action of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is not fully understood. However, it has been suggested that N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea may exert its effects by modulating various signaling pathways and transcription factors that are involved in the regulation of different biological processes. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to induce apoptosis in different cell types.
実験室実験の利点と制限
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has several advantages as a tool compound in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is also relatively inexpensive compared to other tool compounds. However, N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has some limitations as well. It is not a specific inhibitor of any particular signaling pathway or transcription factor. Therefore, its effects on different biological processes may not be fully understood.
将来の方向性
There are several future directions for research on N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea. One area of research could be the development of more specific inhibitors of different signaling pathways and transcription factors. Another area of research could be the study of the effects of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea on different disease models such as cancer, neurodegenerative diseases, and cardiovascular diseases. The use of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea as a potential therapeutic agent for different diseases could also be explored. Finally, the study of the pharmacokinetics and pharmacodynamics of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is a chemical compound that has been widely used in scientific research to study various biological processes. It has several advantages as a tool compound in laboratory experiments, but also has some limitations. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Future research on N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea could provide valuable insights into its potential use as a therapeutic agent for different diseases.
合成法
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized by reacting 2,4-dichloroaniline with cyclohexylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea as a white crystalline solid.
科学的研究の応用
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been extensively used in scientific research as a tool compound to study various biological processes. It has been used to study the effects of oxidative stress, inflammation, and apoptosis in different cell types. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been used to study the role of different signaling pathways in the regulation of various biological processes.
特性
IUPAC Name |
1-cyclohexyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2S/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLKBDRAIQZUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

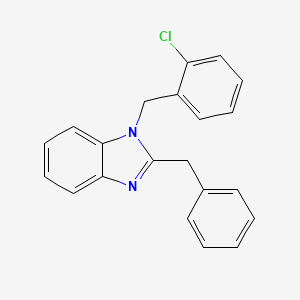
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)
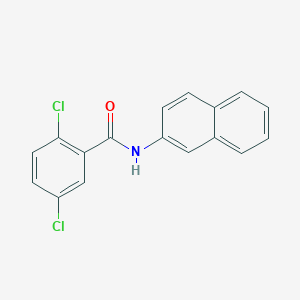
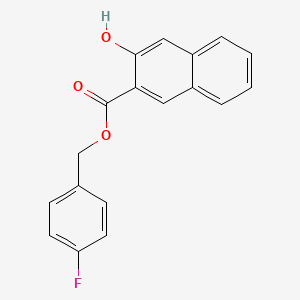
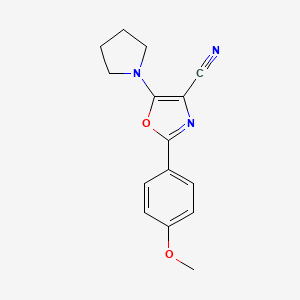
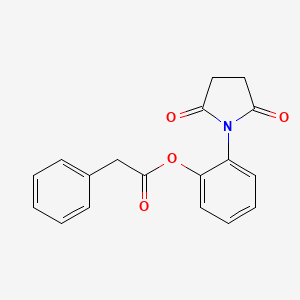
![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)
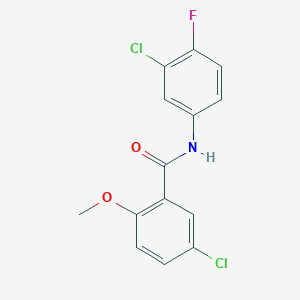
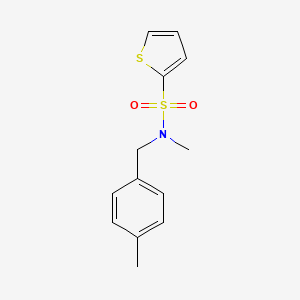
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
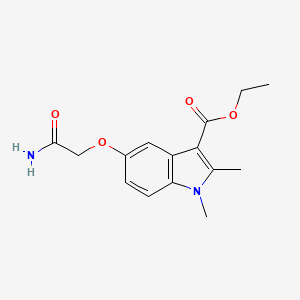
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)
